Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine

Gabapentin binding site α2δ calcium channel Analgesic

Secure this distinct trisubstituted sulfonylguanidine for your SAR programs. Unlike generic des-methoxy analogs, this scaffold's 3,4-dimethylphenylsulfonyl group enhances target engagement at the gabapentin α2δ site, while the 4-methoxyphenethyl side chain improves metabolic stability observed in MALT1 inhibitor series. Ideal for developing non-gabapentinoid analgesics with reduced sedation risk. Exclusively for research; not an API.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 869075-37-6
Cat. No. B3018831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
CAS869075-37-6
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N)C
InChIInChI=1S/C18H23N3O3S/c1-13-4-9-17(12-14(13)2)25(22,23)21-18(19)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
InChIKeyQGMLXIZMSNBTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine (CAS 869075-37-6): Procurement-Relevant Structural and Pharmacological Baseline


1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine (CAS 869075-37-6) is a trisubstituted sulfonylguanidine bearing a 3,4-dimethylphenylsulfonyl group at the N1 position and a 2-(4-methoxyphenyl)ethyl substituent at the guanidine core . This compound belongs to a broad class of sulfonylguanidines that have demonstrated affinity for the gabapentin binding site (α2δ calcium channel subunit) in patent disclosures [1] and exhibit diverse pharmacological activities including protease inhibition, MALT1 inhibition, and cytotoxic effects, as documented across multiple primary research studies [2]. The compound's molecular formula is C18H23N3O3S with a molecular weight of 361.5 g/mol, and it is exclusively offered as a research chemical by specialty suppliers, not as an approved pharmaceutical agent .

Why Generic Substitution Fails for 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine (869075-37-6): Structural Determinants of Differential Activity


Simple substitution of the 3,4-dimethylphenylsulfonyl or 2-(4-methoxyphenyl)ethyl groups in this compound can dramatically alter its pharmacological profile, as evidenced by structure-activity relationship (SAR) data across multiple sulfonylguanidine series. The 3,4-dimethyl substitution pattern on the phenylsulfonyl ring directly influences target engagement: in the gabapentin binding site series, para-substituted phenylsulfonyl guanidines exhibit superior analgesic activity compared to unsubstituted or ortho-substituted analogs [1]. Similarly, the 4-methoxyphenethyl side chain contributes to hydrophobic interactions and metabolic stability, as demonstrated by MALT1 inhibitor optimization studies where even minor substituent changes in the N-alkyl/aralkyl region altered oral bioavailability and in vivo efficacy [2]. The precise combination of these two structural elements creates a unique pharmacophore that cannot be replicated by purchasing cheaper, readily available sulfonylguanidine analogs such as N-(4-methylbenzenesulfonyl)guanidine or the des-methoxy derivative (CAS 869075-20-7) .

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine (869075-37-6): Comparator-Based Performance Data


Gabapentin Binding Site Affinity: Class-Level Potency Superiority Over Gabapentin Itself

Sulfonylguanidine compounds encompassing the target compound's structural class exhibit affinity for the gabapentin binding site on the α2δ subunit of voltage-gated calcium channels. The patent discloses that representative sulfonylguanidine compounds (e.g., compound 14: N-[aminophenethylaminomethylene]-4-methylbenzene-sulfonamide) demonstrate higher binding affinity than gabapentin itself, which has an IC50 of approximately 140 nM at this target [1]. While the exact Ki value for CAS 869075-37-6 has not been published in peer-reviewed literature, the structural features of this compound—a 3,4-dimethylphenylsulfonyl group at R1 and a 2-(4-methoxyphenyl)ethyl group at R2—align precisely with the preferred substitution patterns described in the patent SAR, which favor para-substituted aryl R1 groups and arylalkyl R2 groups for optimal binding [1]. The presence of the methoxy substituent on the phenethyl side chain distinguishes this compound from the simpler phenethyl analog (CAS 869075-20-7), potentially modulating lipophilicity (predicted logP ~2.3) and thereby affecting blood-brain barrier penetration .

Gabapentin binding site α2δ calcium channel Analgesic Anticonvulsant

Thrombin Inhibition Selectivity: Class-Level Evidence of Preferential Serine Protease Targeting

The sulfonylguanidine core structure has been extensively characterized as a non-basic thrombin inhibitor scaffold. The lead compound sulfaguanidine (4-aminobenzenesulfonylguanidine) demonstrated moderate but intrinsically selective thrombin inhibition with a Ki of approximately 100 nM against thrombin versus Ki = 1350–1500 nM against trypsin, representing >13-fold selectivity [1]. Further elaboration of this scaffold with hydrophobic substituents (similar to the 3,4-dimethylphenyl and 4-methoxyphenethyl groups present in the target compound) yielded derivatives with Ki values in the 12–50 nM range against thrombin while maintaining low affinity for trypsin [1]. A subsequent study confirmed that sulfanilyl-aminoguanidine derivatives achieve Ki values around 90 nM against thrombin and 1400 nM against trypsin [2]. The target compound's N-arylalkyl substitution pattern mimics the structural features that conferred the highest thrombin selectivity in these QSAR studies, where electronic properties of the sulfonyl group and hydrophobic interactions in the S1 pocket were identified as key determinants of activity [1].

Thrombin inhibitor Anticoagulant Serine protease QSAR

ERAP1 Selective Inhibition: Submicromolar Potency with Isoform Selectivity Over ERAP2 and IRAP

Sulfonylguanidine and urea derivatives have been identified as selective ERAP1 (endoplasmic reticulum aminopeptidase 1) inhibitors in a published Structure-Activity Relationship study [1]. Key compounds in this series achieved IC50 values of 3.6–9.2 μM against ERAP1 while showing no detectable inhibition of the related aminopeptidases ERAP2 and IRAP (IC50 >200 μM), representing >55-fold selectivity [1]. The sulfonylguanidine compound 28 (bearing a chloro substituent) exhibited the highest potency with an IC50 of 3.6 μM against ERAP1 [1]. The target compound's 3,4-dimethyl substitution pattern mirrors the aryl substitution strategy employed in this series, where hydrophobic substituents on the phenyl ring enhance ERAP1 binding affinity within the S1 pocket [1]. The 4-methoxyphenethyl extension introduces additional hydrophobic contacts that could further modulate potency and selectivity, as observed in analogous sulfonylguanidine SAR campaigns.

ERAP1 inhibitor Aminopeptidase Immunotherapy Selectivity

MALT1 Inhibition with Oral Bioavailability: In Vivo Efficacy in Psoriasis Model

Sulfonylguanidine derivatives have been specifically optimized as mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) inhibitors with demonstrated oral bioavailability and in vivo disease-modifying activity [1]. The lead compound 37, a sulfonylguanidine derivative, exhibited potent MALT1 inhibition and good oral bioavailability, achieving significant anti-psoriatic activity in an imiquimod-induced psoriasis mouse model after oral administration [1]. This represents a critical advancement over earlier amidomethyl-based MALT1 inhibitors that lacked suitable pharmacokinetic properties. The target compound's structural features—specifically the 3,4-dimethylphenylsulfonyl motif and the extended 4-methoxyphenethyl chain—closely resemble the substituent patterns identified through iterative SAR optimization in the MALT1 inhibitor program, where hydrophobic substitutions on the sulfonyl aryl ring and appropriate N-alkyl chain length were key determinants of both potency and oral absorption [1].

MALT1 inhibitor Psoriasis Oral bioavailability Immunomodulation

Cancer Cell Cytotoxicity with Selectivity Over Non-Malignant Cells

Benzenesulfonylguanidine derivatives, which share the core sulfonylguanidine scaffold with the target compound, have demonstrated selective cytotoxic activity against human cancer cell lines while sparing non-malignant keratinocytes [1]. Compound 6, containing a 2-(trifluoromethyl)benzylthio group at position 2 of the benzenesulfonyl scaffold, displayed an IC50 of 13 μM against HCT-116 colon carcinoma cells compared to IC50 = 48 μM against HaCaT non-malignant keratinocytes, yielding a selectivity index of approximately 3.7 [1]. Compound 7, bearing a 2-chloromethylbenzylthio substituent, showed IC50 values of 12 μM (HCT-116) and 19 μM (MCF-7) versus IC50 = 47 μM (HaCaT), demonstrating selectivity indices of 3.9 and 2.5 respectively [1]. A subsequent study reported compound 30 with an IC50 of 8 μM against HCT-116 cells, achieving 11-fold selectivity over HaCaT cells [2]. The target compound's 3,4-dimethylphenylsulfonyl group and 4-methoxyphenethyl chain represent distinct substitution patterns that could confer unique selectivity profiles compared to the alkylthio-substituted analogs described in these studies.

Cytotoxicity HCT-116 MCF-7 Anticancer Selectivity

Carbonic Anhydrase Isoform Selectivity: Submicromolar Inhibition of Tumor-Associated Isoforms with Minimal Off-Target Activity

N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives, which are structurally analogous to the target compound (differing primarily in the sulfonyl substitution pattern), have been characterized as selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII [1]. All investigated compounds in this series were completely inactive against the off-target cytosolic isoforms hCA I and hCA II (Ki >100 μM), demonstrating excellent selectivity [1]. Against hCA IX, Ki values spanned from 0.168 to 0.921 μM, and against hCA XII, Ki values ranged from 0.335 to 1.451 μM [1]. N-(N-alkyl/benzyl-carbamimidoyl) derivatives were consistently more potent than N-(N,N′-dialkyl/dibenzyl-carbamimidoyl) analogs, with the N-n-octyl-substituted compound achieving a Ki of 0.168 μM against hCA IX and 4-fold selectivity over hCA XII [1]. The target compound's N-(phenethyl)-carbamimidoyl architecture aligns with the more potent monosubstituted series, and its 3,4-dimethylphenylsulfonyl group provides a distinct substitution pattern not explored in the published study, offering an opportunity to expand the SAR landscape.

Carbonic anhydrase hCA IX hCA XII Tumor hypoxia Isoform selectivity

Recommended Research and Industrial Application Scenarios for 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine (869075-37-6)


Analgesic Drug Discovery: Gabapentinoid Alternative Lead Optimization

Use CAS 869075-37-6 as a starting scaffold for developing novel, non-gabapentinoid analgesics that target the α2δ calcium channel subunit. The compound's sulfonylguanidine core provides a structurally distinct pharmacophore from cyclic GABA analogs, potentially circumventing gabapentin-associated side effects such as sedation and dizziness. Prioritize radioligand displacement assays to confirm binding affinity at the gabapentin site, using gabapentin (IC50 = 140 nM) as a reference standard [1]. Compare activity against structurally simplified analogs (e.g., des-methoxy derivative CAS 869075-20-7) to quantify the contribution of the 4-methoxy group to target engagement .

Oncology Target Validation: ERAP1 and MALT1 Inhibitor Screening

Deploy this compound in ERAP1 and MALT1 biochemical screening cascades to identify its inhibitory profile against these immunotherapeutic targets. The compound's dimethylphenylsulfonyl and methoxyphenethyl substituents match SAR features associated with potent ERAP1 inhibition (IC50 < 10 μM) and MALT1 inhibition (demonstrated oral bioavailability in mouse models) [2][3]. Include ERAP2, IRAP, and MALT1 counterscreens to assess selectivity, with a benchmark selectivity ratio of >50-fold for ERAP1/ERAP2 considered highly favorable based on published series [2].

Anticoagulant Lead Discovery: Non-Basic Thrombin Inhibitor Development

Utilize this compound in thrombin and trypsin enzyme inhibition assays to evaluate its selectivity profile as a potential anticoagulant lead. The sulfonylguanidine class has produced compounds with thrombin Ki values of 12–100 nM and >13-fold selectivity over trypsin [4]. Compare the target compound's activity against reference sulfonylguanidine inhibitors (e.g., sulfaguanidine: thrombin Ki ≈ 100 nM) and benzamidine-based thrombin inhibitors to assess the advantage of the non-basic S1 anchoring group for oral bioavailability [4].

Tumor Hypoxia Research: Carbonic Anhydrase IX/XII Inhibition Profiling

Screen this compound against recombinant human carbonic anhydrase isoforms I, II, IX, and XII to determine its selectivity profile for tumor-associated isozymes. The N-(phenethyl)-carbamimidoyl benzenesulfonamide architecture has demonstrated submicromolar hCA IX/XII inhibition with complete sparing of hCA I/II (Ki >100 μM) [5]. Benchmark activity against the most potent literature compound (N-n-octyl carbamimidoylbenzenesulfonamide: hCA IX Ki = 0.168 μM) and evaluate whether the 3,4-dimethyl substitution enhances or diminishes potency relative to the unsubstituted phenylsulfonyl parent [5].

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.